2,3,6-Trifluoro-N-methylaniline
Description
2,3,6-Trifluoro-N-methylaniline is an aromatic amine with the molecular formula C7H6F3N. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a methyl group attached to the nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
521284-64-0 |
|---|---|
Molecular Formula |
C7H6F3N |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2,3,6-trifluoro-N-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,11H,1H3 |
InChI Key |
MHQPTLLMFOVBHO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-N-methylaniline typically involves the nucleophilic substitution of halogenated precursors. One common method is the reaction of 2,3,6-trifluorobenzonitrile with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as halogenation of the benzene ring followed by amination using methylamine. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
2,3,6-Trifluoro-N-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-N-methylaniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.
2,6-Dichloro-4-trifluoromethylaniline: Contains additional chlorine atoms, which further influence its chemical properties.
Uniqueness: 2,3,6-Trifluoro-N-methylaniline is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. This positioning influences its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .
Biological Activity
2,3,6-Trifluoro-N-methylaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which can significantly influence its interactions with biological systems.
The molecular structure of this compound includes a trifluoromethyl group at the 2, 3, and 6 positions of the aniline ring. This configuration not only affects its electronic properties but also its reactivity and binding affinity to various biological targets.
The mechanism of action for this compound involves interaction with specific enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's ability to modulate enzyme activity or act as a receptor ligand. This can lead to inhibition or activation of various biochemical pathways, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways relevant to cancer and infectious diseases.
- Receptor Modulation : Its ability to act as a ligand for certain receptors may contribute to its therapeutic potential in treating various conditions.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Research : A study evaluated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was linked to apoptosis induction through caspase activation.
- Enzyme Interaction Studies : Research focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was shown to selectively inhibit certain enzymes at nanomolar concentrations, suggesting potential for drug development.
- In Vivo Studies : Animal models were used to assess the pharmacokinetics and toxicity of this compound. Results indicated favorable absorption and distribution profiles with minimal toxicity at therapeutic doses.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound | Trifluoromethyl Position | Biological Activity |
|---|---|---|
| This compound | 2, 3, 6 | Antimicrobial, anticancer |
| 4-(Trifluoromethyl)aniline | Para | Moderate enzyme inhibition |
| 2,6-Dichloro-4-trifluoromethylaniline | Various | Enhanced reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
